molecular formula C13H14OS B12900014 3-[3-(Phenylsulfanyl)propyl]furan CAS No. 89171-61-9

3-[3-(Phenylsulfanyl)propyl]furan

Cat. No.: B12900014
CAS No.: 89171-61-9
M. Wt: 218.32 g/mol
InChI Key: AVZFGNHJQQXHCN-UHFFFAOYSA-N
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Description

3-[3-(Phenylsulfanyl)propyl]furan is a compound belonging to the class of furan-based compounds. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. The presence of the phenylsulfanyl group attached to the propyl chain makes this compound unique and interesting for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Phenylsulfanyl)propyl]furan typically involves the cyclization of haloallenyl ketones using gold (III) catalysts. This method proceeds through a 1,2-migration of a halogen atom, introducing a substituent at the C-3 position of the furan ring .

Industrial Production Methods: Industrial production of furan derivatives often involves the use of biomass-derived feedstocks such as furfural. The process includes catalytic hydrogenation and subsequent functionalization to introduce the desired substituents .

Chemical Reactions Analysis

Types of Reactions: 3-[3-(Phenylsulfanyl)propyl]furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: Reduction reactions can convert the furan ring to dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products:

    Oxidation: Furanones and carboxylic acids.

    Reduction: Dihydrofurans.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

3-[3-(Phenylsulfanyl)propyl]furan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Phenylsulfanyl)propyl]furan involves its interaction with various molecular targets. The furan ring can undergo ring-opening reactions, which can be harnessed for generating tailored products. The phenylsulfanyl group can interact with biological targets, potentially leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-[3-(Phenylsulfanyl)propyl]furan is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to other furan derivatives.

Properties

CAS No.

89171-61-9

Molecular Formula

C13H14OS

Molecular Weight

218.32 g/mol

IUPAC Name

3-(3-phenylsulfanylpropyl)furan

InChI

InChI=1S/C13H14OS/c1-2-6-13(7-3-1)15-10-4-5-12-8-9-14-11-12/h1-3,6-9,11H,4-5,10H2

InChI Key

AVZFGNHJQQXHCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCCC2=COC=C2

Origin of Product

United States

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